

(3S)-1-methylpyrrolidin-3-amine chemical structure and stereochemistry

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Compound of Interest

Compound Name: (3S)-1-methylpyrrolidin-3-amine

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An In-depth Technical Guide to **(3S)-1-methylpyrrolidin-3-amine**: Structure, Stereochemistry, Synthesis, and Application

Introduction

(3S)-1-methylpyrrolidin-3-amine is a chiral saturated heterocycle that has emerged as a critical building block in modern medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," found in numerous natural products and more than 20 FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to explore three-dimensional chemical space due to its non-planar structure.^{[1][2]} The specific stereochemistry at the C3 position, combined with the primary amine and tertiary amine functionalities, makes **(3S)-1-methylpyrrolidin-3-amine** a versatile synthon for creating complex molecular architectures with precise spatial arrangements required for selective interaction with biological targets.^[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this molecule. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties, synthetic strategies, and analytical validation, reflecting the perspective of a senior application scientist focused on practical, reliable, and scalable chemical methodologies.

Part 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is the foundation for its effective use in synthesis and drug design.

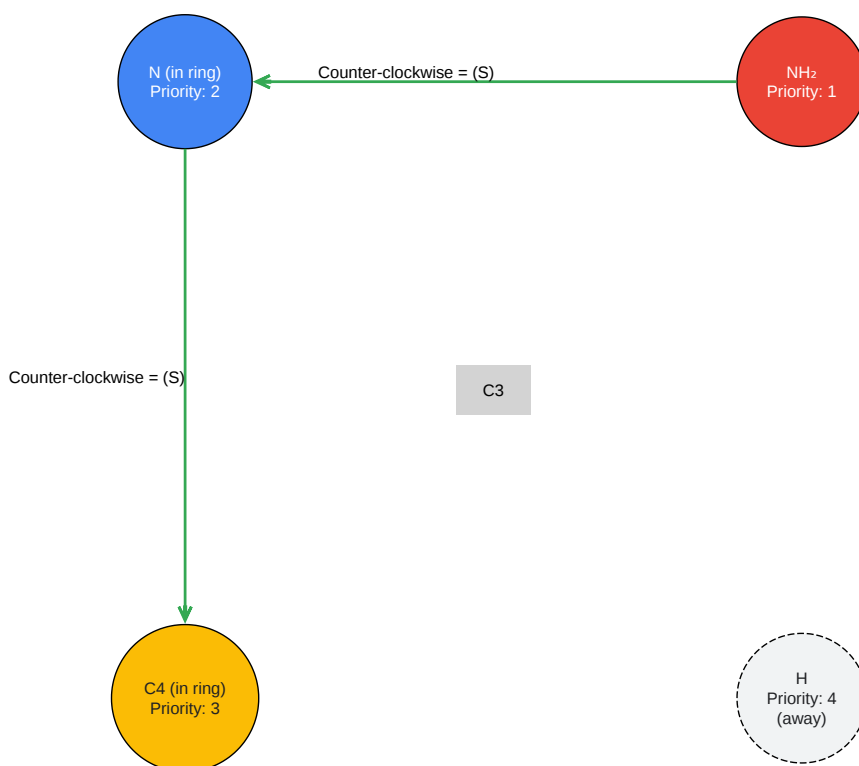
Chemical Structure and Identifiers

The molecule consists of a five-membered pyrrolidine ring with a methyl group on the nitrogen atom (N1) and an amine group at the C3 position.

Caption: 2D structure of **(3S)-1-methylpyrrolidin-3-amine**.

Stereochemistry: The Critical (S)-Configuration

The carbon atom at the 3-position (C3) is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers): (S) and (R). The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enzymes and receptors are themselves chiral.[2] The (S)-configuration of 1-methylpyrrolidin-3-amine is frequently the preferred enantiomer for achieving desired potency and selectivity in drug candidates.[3] This specificity arises from the fundamental principle of chiral recognition, often described by the "three-point interaction model," where a precise 3D orientation is necessary for optimal binding to a target protein.[4]



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Caption: Cahn-Ingold-Prelog priority for **(3S)-1-methylpyrrolidin-3-amine**.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for **(3S)-1-methylpyrrolidin-3-amine**. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

Property	Value	Source
IUPAC Name	(3S)-1-methylpyrrolidin-3-amine	[5]
CAS Number	214357-95-6	[5]
Molecular Formula	C ₅ H ₁₂ N ₂	[5][6]
Molar Mass	100.16 g/mol	[5][6]
SMILES	C[N]1C--INVALID-LINK--CC1	N/A
Boiling Point	109.6 ± 8.0 °C (Predicted)	[6]
pKa	9.82 ± 0.40 (Predicted)	[6]
Appearance	Colorless to light yellow liquid	N/A

Part 2: Synthesis of Enantiomerically Pure (3S)-1-methylpyrrolidin-3-amine

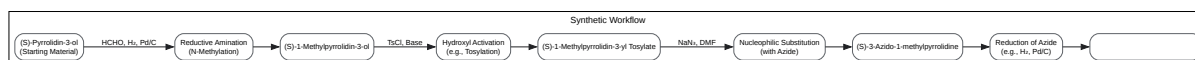
The synthesis of an enantiomerically pure chiral amine is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 position. Two robust strategies are generally employed: the resolution of a racemic mixture or a direct asymmetric synthesis from a chiral or prochiral precursor. While resolution can be effective, asymmetric synthesis is often more elegant and atom-economical for large-scale production.

A reliable and scalable approach involves the reductive amination of 1-methyl-3-pyrrolidinone using a chiral auxiliary or catalyst, or the reduction of a chiral precursor. A common industrial

route involves the N-methylation of a commercially available chiral starting material, such as (S)-3-hydroxypyrrolidine.[7][8]

Featured Synthetic Pathway: From (S)-Pyrrolidin-3-ol

This pathway is selected for its reliance on a readily available chiral starting material and robust, well-understood chemical transformations. The key steps are the protection of the secondary amine, conversion of the hydroxyl group to a suitable leaving group, displacement with an azide, and subsequent reduction and methylation. A more direct route is catalytic reductive amination.



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Caption: Synthetic workflow from a chiral alcohol precursor.

Detailed Experimental Protocol: N-Methylation of (S)-Pyrrolidin-3-ol

This protocol focuses on a key transformation in one of the common synthetic routes: the N-methylation of the pyrrolidine ring. This reaction, an example of reductive amination, is widely used due to its high efficiency and clean conversion.[7][8]

Objective: To synthesize (S)-1-methylpyrrolidin-3-ol from (S)-pyrrolidin-3-ol.

Causality: Reductive amination using formaldehyde is a highly efficient method for methylation of secondary amines. The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard, robust catalyst for this type of reduction, offering excellent activity and ease of removal by filtration. Methanol is chosen as a solvent for its ability to dissolve the starting materials and its compatibility with the hydrogenation conditions.

Methodology:

- **Reactor Setup:** To a stirred hydrogenation reactor, add (S)-pyrrolidin-3-ol (1.0 eq.), methanol, and 5% Palladium on Carbon (approx. 2-5 mol% catalyst loading).
- **Reagent Addition:** Add an aqueous solution of formaldehyde (approx. 1.05 eq.) to the mixture.
- **Hydrogenation:** Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 0.4-0.5 MPa) and maintain vigorous stirring at room temperature (e.g., 20 °C).
- **Reaction Monitoring:** Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, vent the reactor and purge with nitrogen. Remove the palladium catalyst by filtration through a pad of celite.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (S)-1-methylpyrrolidin-3-ol can then be purified by distillation.^[7]

Part 3: Analytical Characterization and Quality Control

For a chiral molecule intended for pharmaceutical use, rigorous analytical control is paramount. The goals are to confirm the chemical identity, assess the chemical purity, and, most critically, determine the enantiomeric purity or enantiomeric excess (e.e.).

Protocol: Determination of Enantiomeric Excess via Chiral HPLC

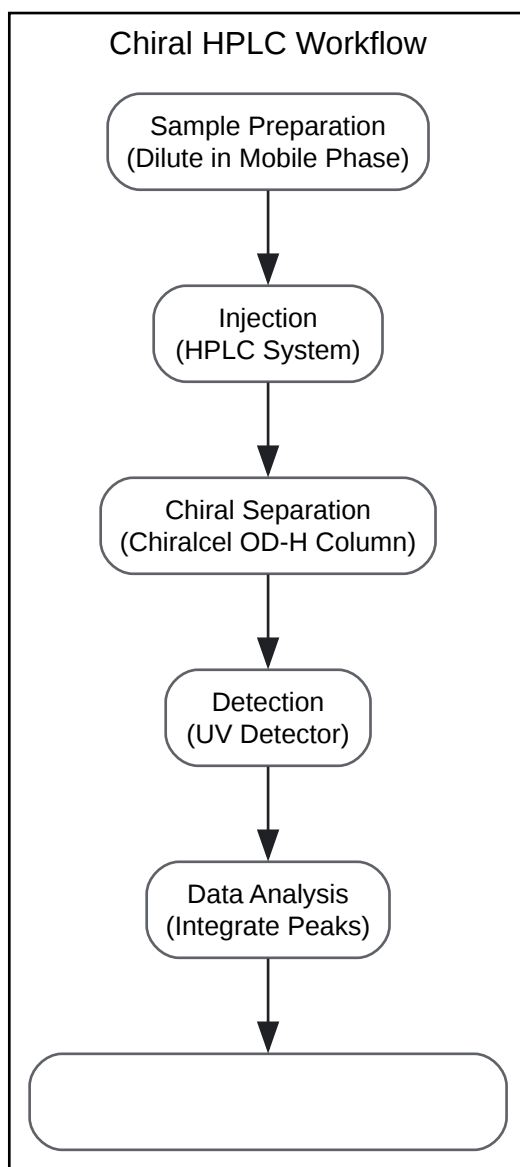
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral amines. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

Principle of Separation: The CSP creates a chiral environment. For separation to occur, there must be differential, transient diastereomeric complexes formed between the enantiomers and

the CSP. This requires a minimum of three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions), where at least one interaction is stereochemically dependent.^[4]

Causality in Method Development:

- **Stationary Phase:** Cellulose-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for separating a wide range of racemates, including amines.^[9]
- **Mobile Phase:** A normal-phase system (e.g., n-Hexane and Ethanol) is typically used.
- **Basic Additive:** A critical component for analyzing basic amines like this one is a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase.^{[9][10]} This additive serves a self-validating purpose: it competitively binds to acidic residual silanol groups on the silica support of the CSP. Without it, the basic amine analyte would interact strongly and non-specifically with these sites, resulting in severe peak tailing and poor resolution. The addition of TEA masks these sites, ensuring that separation is governed solely by chiral interactions, leading to sharp, symmetrical peaks.^{[9][10]}



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Caption: Analytical workflow for determining enantiomeric excess.

Detailed Step-by-Step Protocol:

- Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane / Ethanol (98:2) containing 0.2% Triethylamine (v/v/v). Filter and degas the solution.
- Sample Preparation: Accurately prepare a solution of **(3S)-1-methylpyrrolidin-3-amine** in the mobile phase at a concentration of approximately 1 mg/mL.

- **System Equilibration:** Equilibrate the HPLC system, fitted with a Chiralcel OD-H column, with the mobile phase until a stable baseline is achieved.
- **Analysis:** Inject the sample and run the chromatogram under the specified conditions.
- **Data Interpretation:** Identify the peaks corresponding to the (S) and (R) enantiomers (this requires running a standard of the racemic mixture first). Integrate the area of each peak. Calculate the enantiomeric excess using the formula: $\text{e.e. (\%)} = \frac{[\text{Area(S)} - \text{Area(R)}]}{[\text{Area(S)} + \text{Area(R)}]} \times 100$

Typical HPLC Parameters:

Parameter	Condition	Rationale
Column	Chiralcel OD-H (4.6 x 250 mm, 5 µm)	Proven CSP for amine separation.[9]
Mobile Phase	n-Hexane / Ethanol / TEA (98:2:0.2)	Balances retention and resolution; TEA ensures good peak shape.[9][10]
Flow Rate	1.0 mL/min	Standard analytical flow rate for good efficiency.
Temperature	25 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 210 nm	Amine end-absorption allows for detection.

Part 4: Applications in Drug Discovery

The structural features of **(3S)-1-methylpyrrolidin-3-amine** make it an exceptionally valuable scaffold for targeting a wide range of protein classes. Its 3D structure allows it to project substituents into specific binding pockets, while the primary amine serves as a versatile handle for further chemical modification.

- **Kinase Inhibitors:** The scaffold has been successfully incorporated into molecules designed as dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. The promising cytotoxic effects of these novel compounds are thought to be due to the collective inhibition of both kinases.[3]
- **Neurological Disorders:** Chiral amines are fundamental components of many centrally acting agents. (3S)-(-)-3-(Methylamino)pyrrolidine, a closely related structure, is used as an intermediate in the synthesis of drugs targeting neurological disorders.[11]
- **General Medicinal Chemistry:** The pyrrolidine ring can enhance a drug's pharmacokinetic profile by improving properties like solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, it can form crucial ionic interactions within a receptor binding site. The stereospecific orientation of substituents on the ring can be the deciding factor between agonist and antagonist activity at a given receptor.[2]

Conclusion

(3S)-1-methylpyrrolidin-3-amine is more than a simple chemical reagent; it is a precisely engineered tool for the construction of sophisticated, biologically active molecules. Its value is rooted in its defined three-dimensional architecture, a feature whose importance cannot be overstated in a field where molecular recognition is paramount. A deep understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, empowers drug discovery professionals to harness its full potential in the development of next-generation therapeutics. The protocols and principles outlined in this guide provide a framework for the reliable synthesis and validation of this key chiral intermediate, ensuring its effective application in research and development.

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